molecular formula C14H19NO4S B7555790 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid

2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid

Cat. No. B7555790
M. Wt: 297.37 g/mol
InChI Key: NFIDBBOXAHJVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid, also known as MTSPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTSPA is a sulfonamide derivative that has been found to exhibit inhibitory effects on certain enzymes, making it a promising candidate for the development of new drugs. In

Mechanism of Action

2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing its normal function. The sulfonamide group of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid is thought to be responsible for its inhibitory effects, as it can form hydrogen bonds with the active site residues of the enzyme. The mechanism of action of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid in the inhibition of cancer cell growth is not fully understood, but it is thought to involve the disruption of cellular signaling pathways that are essential for the survival and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has also been found to exhibit anti-inflammatory and analgesic effects, indicating its potential use in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it exhibits inhibitory effects on certain enzymes, making it a useful tool for studying enzyme kinetics. However, 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has some limitations as well. It has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its inhibitory effects on enzymes can be non-specific, which can make it difficult to determine its specific mode of action.

Future Directions

There are several future directions in the research of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid. One potential area of research is the development of new drugs based on the structure of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid. The inhibitory effects of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid on enzymes make it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer and inflammatory conditions. Another area of research is the elucidation of the mechanism of action of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid in the inhibition of cancer cell growth. Understanding the specific cellular signaling pathways involved in this process could lead to the development of new targeted therapies for cancer. Finally, further studies on the biochemical and physiological effects of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid could provide valuable insights into its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid involves the reaction of 2-amino-3-methylpropanoic acid with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane. The resulting product is then purified by recrystallization to obtain pure 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid.

Scientific Research Applications

2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit inhibitory effects on certain enzymes such as carbonic anhydrase, which plays a crucial role in the regulation of pH in the body. 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has also been found to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs. In addition, 2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid has been found to exhibit anti-inflammatory and analgesic effects, indicating its potential use in the treatment of various inflammatory conditions.

properties

IUPAC Name

2-[methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10(14(16)17)15(2)20(18,19)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIDBBOXAHJVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)S(=O)(=O)C1=CC2=C(CCCC2)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid

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